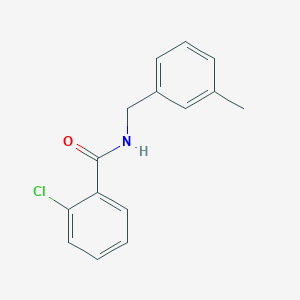

2-chloro-N-(3-methylbenzyl)benzamide

描述

Structure

3D Structure

属性

分子式 |

C15H14ClNO |

|---|---|

分子量 |

259.73 g/mol |

IUPAC 名称 |

2-chloro-N-[(3-methylphenyl)methyl]benzamide |

InChI |

InChI=1S/C15H14ClNO/c1-11-5-4-6-12(9-11)10-17-15(18)13-7-2-3-8-14(13)16/h2-9H,10H2,1H3,(H,17,18) |

InChI 键 |

HEEZEQPOKKWKQF-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)CNC(=O)C2=CC=CC=C2Cl |

规范 SMILES |

CC1=CC(=CC=C1)CNC(=O)C2=CC=CC=C2Cl |

产品来源 |

United States |

Synthetic Methodologies for 2 Chloro N 3 Methylbenzyl Benzamide and Analogues

Established Synthetic Pathways for N-Substituted Benzamides

The formation of the amide linkage between a benzoic acid derivative and an amine is the central transformation in the synthesis of N-substituted benzamides. Traditional methods have been refined over many years to provide reliable and high-yielding routes to these compounds.

Amide Bond Formation Strategies

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically challenging process that typically requires high temperatures to drive off water. organic-chemistry.org To overcome this, a common and highly effective strategy involves the activation of the carboxylic acid.

One of the most classical and widely used methods for synthesizing amides from amines and acid chlorides is the Schotten-Baumann reaction . nih.govresearchgate.netacs.org This reaction is typically performed in a two-phase system consisting of an organic solvent and water, with a base such as aqueous sodium hydroxide (B78521) to neutralize the hydrochloric acid byproduct. nih.govacs.org For the synthesis of 2-chloro-N-(3-methylbenzyl)benzamide, this would involve the reaction of 2-chlorobenzoyl chloride with 3-methylbenzylamine (B90883). The base is crucial as it shifts the equilibrium towards amide formation and prevents the protonation of the amine starting material. organic-chemistry.org

Alternatively, a plethora of coupling reagents have been developed to facilitate amide bond formation directly from carboxylic acids under milder conditions. luxembourg-bio.com Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. luxembourg-bio.comresearchgate.net Other modern coupling reagents include phosphonium (B103445) salts and imidazolium (B1220033) chlorides, such as 2-chloroimidazolium chloride, which have been shown to be highly efficient for a broad range of substrates with good chemoselectivity. researchgate.netresearchgate.net These reagents are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and epimerization in chiral substrates. luxembourg-bio.com

The Ugi four-component reaction represents a powerful multicomponent approach for the rapid synthesis of α-aminoacyl amide derivatives, which are structurally related to N-substituted benzamides. organic-chemistry.orgwikipedia.orgnumberanalytics.com This one-pot reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, offering a high degree of molecular diversity from simple starting materials. organic-chemistry.orgresearchgate.net

Functional Group Interconversions in Benzamide (B126) Synthesis

Functional group interconversions (FGIs) provide alternative routes to benzamides by transforming other functional groups into the desired amide moiety. rsc.orgberkeley.edu

A common FGI is the hydrolysis of nitriles . Nitriles can be converted to primary amides through acid- or base-catalyzed hydration. researchgate.netlibretexts.orgquizlet.com For instance, 2-chlorobenzonitrile (B47944) can be hydrolyzed to 2-chlorobenzamide (B146235). cam.ac.uk This primary amide can then be further functionalized, although direct N-alkylation can be challenging. A more versatile approach involves the metal-catalyzed hydration of nitriles. For example, nickel pincer complexes have been shown to catalyze the conversion of benzonitrile (B105546) to benzamide upon the addition of water. rug.nl Palladium(II) has also been used to catalyze the hydrolysis of nitriles to amides. researchgate.net

The Beckmann rearrangement is another classical FGI that transforms an oxime into an amide. masterorganicchemistry.comalfa-chemistry.comwikipedia.org This reaction is typically catalyzed by strong acids and involves the rearrangement of the group anti to the hydroxyl group of the oxime. masterorganicchemistry.comalfa-chemistry.comorganic-chemistry.org For example, a ketoxime derived from a substituted benzophenone (B1666685) could rearrange to form an N-arylbenzamide. cayley-nielson.com The reaction conditions often require high temperatures, but milder methods using reagents like p-toluenesulfonyl chloride have been developed. alfa-chemistry.com

Advanced Synthetic Approaches for this compound

Modern synthetic chemistry has focused on developing more efficient, atom-economical, and versatile methods for amide bond formation, including catalytic and diversity-oriented approaches.

Catalytic Methods for Benzamide Formation

Catalytic methods offer significant advantages over stoichiometric approaches by reducing waste and often proceeding under milder conditions.

Rhodium-catalyzed reactions have emerged as powerful tools for C-H activation and amidation. For instance, rhodium catalysts can direct the amidation of benzoic acids with isocyanates at the ortho position, followed by decarboxylation to yield N-aryl benzamides. nih.govscilit.com Rhodium(III) catalysts have also been used for the oxidative carbonylation of aromatic amides via C-H/N-H activation to form phthalimides. wikipedia.org Furthermore, rhodium-catalyzed addition of benzamide C-H bonds to imines allows for the synthesis of branched amines. nih.gov These methods highlight the potential for direct functionalization of benzamide precursors.

Palladium-catalyzed aminocarbonylation is another highly effective method for synthesizing benzamides. This reaction typically involves the coupling of an aryl halide, carbon monoxide, and an amine. organic-chemistry.orgberkeley.edu For the synthesis of this compound, this could potentially involve the palladium-catalyzed reaction of an appropriate aryl halide with 3-methylbenzylamine and carbon monoxide. The choice of ligand, such as DPEPhos or Xantphos, is often crucial for achieving high yields and can be optimized for specific substrates. organic-chemistry.orgresearchgate.net

Boron-based catalysts , such as boric acid and its derivatives, have been shown to be effective for the direct amidation of carboxylic acids and amines. quizlet.com These reactions often require the removal of water, for example, by azeotropic distillation.

Diversity-Oriented Synthesis Techniques for Related Compounds

Diversity-oriented synthesis (DOS) is a strategy aimed at the efficient generation of structurally diverse small molecule libraries for applications such as drug discovery. cam.ac.ukorganic-chemistry.org This approach is particularly relevant for the synthesis of analogues of this compound, allowing for the systematic variation of the aromatic rings and the linker.

DOS strategies often employ branching reaction pathways where a common intermediate is converted into a variety of scaffolds. cam.ac.uk For example, N-benzylbenzamide derivatives have been synthesized as part of larger libraries to explore their biological activities. acs.orgnih.govnih.gov Multicomponent reactions like the Ugi reaction are inherently suited for DOS, as they allow for the rapid assembly of complex molecules from multiple simple inputs. wikipedia.orgresearchgate.net By varying the aldehyde, amine, carboxylic acid, and isocyanide components, a wide range of benzamide-related structures can be accessed.

Structural Elucidation and Conformational Analysis of 2 Chloro N 3 Methylbenzyl Benzamide

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by mapping the chemical environments of hydrogen and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Assignments

The ¹H NMR spectrum of 2-chloro-N-(3-methylbenzyl)benzamide provides detailed information about the number, environment, and connectivity of protons. The aromatic protons of the 2-chlorobenzoyl and 3-methylbenzyl rings typically appear in the downfield region between 7.0 and 7.8 ppm. The methylene (B1212753) (-CH₂-) protons, situated between the nitrogen and the 3-methylbenzyl ring, are expected to produce a doublet around 4.6 ppm due to coupling with the adjacent amide proton (-NH). The amide proton itself is anticipated to appear as a broad triplet around 6.4-6.8 ppm. The methyl (-CH₃) group on the benzyl (B1604629) ring will present as a singlet at approximately 2.35 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H (2-chlorobenzoyl) | 7.35 - 7.75 | Multiplet |

| Aromatic-H (3-methylbenzyl) | 7.05 - 7.25 | Multiplet |

| Amide-H (-NH) | ~6.6 | Broad Triplet |

| Methylene-H (-CH₂-) | ~4.6 | Doublet |

Note: Predicted data is based on analysis of similar compounds such as N-benzylbenzamide and substituted benzamides. rsc.orgchemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework of the molecule. The carbonyl carbon (C=O) of the amide group is the most deshielded, with a characteristic signal expected in the range of 166-168 ppm. The aromatic carbons will resonate between 126 and 138 ppm, with the carbon atom bonded to the chlorine atom showing a distinct chemical shift. The methylene carbon (-CH₂-) is predicted to appear around 44 ppm, while the methyl carbon (-CH₃) will be found in the upfield region, typically near 21 ppm. rsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 167.0 |

| Aromatic (C) | 126.0 - 138.0 |

| Methylene (-CH₂-) | 44.0 |

Note: Predicted data is based on analysis of analogous structures. rsc.orgresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display several characteristic absorption bands. A prominent band for the N-H stretching vibration of the secondary amide is anticipated around 3300 cm⁻¹. The C=O (amide I) stretching vibration typically gives a strong absorption near 1660 cm⁻¹. The N-H bending (amide II) vibration is expected to appear around 1540 cm⁻¹. Furthermore, C-H stretching vibrations from the aromatic rings and the methyl/methylene groups will be observed in the 2850-3100 cm⁻¹ region. The C=C stretching vibrations within the aromatic rings are found in the 1450-1600 cm⁻¹ range, and the C-Cl stretch will appear in the fingerprint region, typically below 800 cm⁻¹. nist.govchemicalbook.com

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretch | ~3300 |

| Aromatic/Aliphatic C-H | Stretch | 2850 - 3100 |

| Amide C=O (Amide I) | Stretch | ~1660 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Amide N-H (Amide II) | Bend | ~1540 |

Mass Spectrometry (MS) for Molecular Ion Confirmation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₅H₁₄ClNO), the calculated molecular weight is approximately 259.73 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 259 and a characteristic [M+2]⁺ peak at m/z 261 with an intensity ratio of about 3:1, which is indicative of the presence of a single chlorine atom.

Common fragmentation pathways for benzamides include the alpha-cleavage of the bond between the carbonyl group and the nitrogen atom. researchgate.netlibretexts.org This would lead to the formation of the 2-chlorobenzoyl cation (m/z 139/141) and the 3-methylbenzylamine (B90883) radical. Another significant fragmentation would be the cleavage of the benzylic C-N bond, generating a 3-methylbenzyl cation (m/z 105) and a 2-chlorobenzamide (B146235) radical. The m/z 105 peak is often a stable and abundant fragment in the mass spectra of benzyl derivatives.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z | Proposed Fragment Identity |

|---|---|

| 259/261 | [M]⁺ Molecular Ion |

| 139/141 | [C₇H₄ClO]⁺ (2-chlorobenzoyl cation) |

| 105 | [C₈H₉]⁺ (3-methylbenzyl cation) |

Computational Chemistry and Theoretical Investigations of 2 Chloro N 3 Methylbenzyl Benzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. For derivatives of benzamide (B126), DFT calculations, often using the B3LYP functional with various basis sets, have been instrumental in elucidating their molecular characteristics. samsun.edu.trresearchgate.net

The optimization of the molecular geometry of 2-chloro-N-(3-methylbenzyl)benzamide provides the most stable arrangement of its atoms in space. Experimental data from single-crystal X-ray diffraction has determined the precise bond lengths, bond angles, and dihedral angles of the molecule in the solid state. nih.gov

In the crystalline form of this compound, the benzoyl ring's ortho-positioned chlorine atom is syn to the carbonyl (C=O) bond. nih.gov Conversely, the meta-methyl group on the aniline (B41778) ring adopts a position that is anti to the amide N—H bond. nih.gov A crucial aspect of its conformation is the relative orientation of the two aromatic rings and the central amide group. The amide group is twisted with respect to both the benzoyl and aniline rings, with dihedral angles of 60.1° and 22.0°, respectively. The angle between the two rings themselves is 38.7°. nih.gov

| Bond | Length (Å) |

|---|---|

| Cl—C(Benzoyl) | 1.732 |

| O—C(Carbonyl) | 1.229 |

| N—C(Carbonyl) | 1.345 |

| N—C(Aniline) | 1.423 |

| C(Carbonyl)—C(Benzoyl) | 1.503 |

| Angle | Degree (°) |

|---|---|

| O—C(Carbonyl)—N | 122.5 |

| O—C(Carbonyl)—C(Benzoyl) | 120.4 |

| N—C(Carbonyl)—C(Benzoyl) | 117.1 |

| C(Carbonyl)—N—C(Aniline) | 125.8 |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a measure of the molecule's kinetic stability and polarizability. researchgate.net

For benzamide derivatives, the HOMO is typically distributed over the electron-rich aromatic rings, while the LUMO is often localized on the benzoyl moiety. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference Compound |

|---|---|---|---|---|

| Benzamide | -6.724 | -1.071 | 5.653 | Benzamide sci-hub.se |

| N-benzhydryl benzamide | -6.44 | -1.06 | 5.38 | N-benzhydryl benzamide sci-hub.se |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in identifying the regions that are prone to electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative potential, typically colored red, indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, areas of positive potential, shown in blue, are electron-deficient and are targets for nucleophiles. nih.gov

For benzamide-type structures, the MEP typically shows a significant negative potential around the carbonyl oxygen atom due to the presence of lone pairs of electrons and its high electronegativity. dergipark.org.tr The region around the amide proton (N-H) generally exhibits a positive electrostatic potential, making it a potential hydrogen bond donor site. nih.gov The aromatic rings usually show a distribution of both weakly positive and negative potentials.

In studies of the isomer 2-chloro-N-(2-methylphenyl)benzamide, MEP analysis confirms these general features, providing a visual representation of the molecule's reactivity landscape. researchgate.net Similarly, for other chloro-substituted benzamide derivatives, the negative potential is concentrated over the oxygen and nitrogen atoms, while positive regions are found over the hydrogen atoms. dergipark.org.tr

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and intramolecular interactions within a molecule. It examines the delocalization of electron density from filled (donor) to empty (acceptor) orbitals, which is a key factor in stabilizing the molecular structure. researchgate.net

A significant interaction in amide-containing molecules is the hyperconjugative interaction between the lone pair of electrons on the nitrogen atom (n) and the antibonding orbital of the adjacent carbonyl group (π* C=O). This n → π* interaction leads to the delocalization of electron density, imparts partial double bond character to the C-N bond, and contributes to the planarity of the amide group.

Intermolecular Interaction Analysis in the Solid State

The arrangement of molecules in a crystal is governed by a network of intermolecular interactions. Understanding these forces is crucial for predicting and interpreting the solid-state properties of a compound.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal. researchgate.net By mapping properties like dnorm (normalized contact distance) onto the surface, it is possible to identify the specific atoms involved in close contacts and the nature of these interactions. The surface is generated in a way that it partitions the crystal space into regions where the electron density of a given molecule dominates.

For benzamide derivatives, the crystal structure is often stabilized by a combination of hydrogen bonds and other weak interactions. nih.gov In the case of this compound, the primary intermolecular interaction is the N—H···O hydrogen bond, which links the molecules into infinite chains. nih.gov

Hirshfeld surface analyses of similar chloro-substituted benzamides and acetamides reveal the quantitative contributions of various contacts. nih.govnih.gov Typically, H···H contacts make up a significant portion of the surface due to the abundance of hydrogen atoms. Other important interactions include C···H/H···C, O···H/H···O, and Cl···H/H···Cl contacts. nih.gov For example, in N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide, the most significant contacts are H···O/O···H (30.5%), H···C/C···H (28.2%), and H···H (29.0%). researchgate.net These analyses provide a detailed fingerprint of the forces holding the molecules together in the crystal lattice.

Two-Dimensional (2D) Fingerprint Plots for Interaction Quantification

The analysis of intermolecular interactions is crucial for understanding the crystal packing and solid-state behavior of a molecule. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions. samsun.edu.tr From the Hirshfeld surface, two-dimensional (2D) fingerprint plots are generated, which summarize the frequency of different types of intermolecular contacts. nih.gov

Key interactions expected for this molecule include:

H···H Contacts: Typically, these are the most abundant interactions and cover a large area of the fingerprint plot, representing van der Waals forces. samsun.edu.tr

O···H/H···O Contacts: These are indicative of hydrogen bonds. In the crystal structure of the related compound, 2-chloro-N-(3-methylphenyl)benzamide, N—H⋯O hydrogen bonds are primary interactions that link molecules into chains. tsijournals.combohrium.com These appear as distinct, sharp spikes in the fingerprint plot. tsijournals.com

Cl···H/H···Cl Contacts: These represent weaker hydrogen bonding or dipole-dipole interactions involving the chlorine atom. nih.gov

While specific experimental data for this compound is not available in the reviewed literature, the following table provides an illustrative example of the types of data generated from a 2D fingerprint plot analysis for a similar chloro-benzamide derivative. nih.gov

Table 1: Illustrative Percentage Contributions of Intermolecular Contacts from a 2D Fingerprint Plot Analysis

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 40 - 50 |

| C···H/H···C | 20 - 30 |

| O···H/H···O | 10 - 20 |

| Cl···H/H···Cl | 5 - 15 |

| Other (e.g., N···H, C···C) | < 5 |

Note: This table is illustrative and represents typical values for related compounds. The actual values for this compound would require specific experimental crystal data and analysis.

Reactivity and Stability Studies

Computational methods are instrumental in predicting the reactivity and kinetic stability of molecules. Techniques based on Density Functional Theory (DFT) are widely used for this purpose. researchgate.net

To pinpoint the most reactive sites within a molecule, local reactivity descriptors such as Fukui functions and the dual descriptor are calculated. icrc.ac.ir These indices help predict where a molecule is most susceptible to electrophilic, nucleophilic, or radical attack. sci-hub.se

The Fukui function , f(r), measures the change in electron density at a specific point when the total number of electrons in the system changes. Condensed Fukui functions are calculated for each atom in the molecule and can identify:

Sites for Nucleophilic Attack (f⁺): Atoms with the highest values are most likely to accept electrons.

Sites for Electrophilic Attack (f⁻): Atoms with the highest values are the most probable electron donors.

Sites for Radical Attack (f⁰): Atoms with the highest values are most susceptible to radical species.

The Dual Descriptor , Δf(r), provides a more precise and unambiguous way to determine the sites for nucleophilic and electrophilic attacks.

If Δf(r) > 0, the site is favored for a nucleophilic attack.

If Δf(r) < 0, the site is favored for an electrophilic attack.

For this compound, one would expect the oxygen atom of the carbonyl group to be a primary site for electrophilic attack (high f⁻) due to its lone pairs, while the carbonyl carbon would be a likely site for nucleophilic attack (high f⁺). The aromatic rings would also contain several reactive sites.

The following table illustrates the kind of data that would be obtained from such an analysis.

Table 2: Conceptual Fukui and Dual Descriptor Data for Selected Atoms of this compound

| Atom | Description | Predicted f⁺ (Nucleophilic Attack) | Predicted f⁻ (Electrophilic Attack) | Predicted Δf(r) Sign |

|---|---|---|---|---|

| O(1) | Carbonyl Oxygen | Low | High | Negative |

| C(7) | Carbonyl Carbon | High | Low | Positive |

| N(1) | Amide Nitrogen | Moderate | Moderate | Ambiguous |

| Cl(1) | Chlorine | Moderate | Low | Positive |

| C(aromatic) | Various aromatic carbons | Varies | Varies | Varies |

Note: This table is for illustrative purposes to show the expected trends. Actual values would require specific DFT calculations.

The Density of States (DOS) spectrum provides a visual representation of the molecular orbitals (MOs) and their energy levels. It plots the number of orbitals at each energy level, offering insight into the electronic structure and the contributions of different atoms or molecular fragments to the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tsijournals.comtsijournals.com

Analyzing the DOS and partial DOS (PDOS) for this compound would reveal how the different parts of the molecule—the 2-chlorobenzoyl group, the amide linker, and the 3-methylbenzyl group—contribute to its electronic properties.

The analysis would likely show:

The HOMO level might have significant contributions from the electron-rich 3-methylbenzyl ring and the amide group.

The LUMO level is expected to be primarily localized on the electron-withdrawing 2-chlorobenzoyl moiety, particularly the carbonyl group and the chlorinated aromatic ring.

The energy difference between the HOMO and LUMO peaks in the DOS spectrum represents the HOMO-LUMO gap, a key indicator of the molecule's chemical reactivity and kinetic stability.

Table 3: Expected Contributions of Molecular Fragments to Frontier Orbitals from DOS Analysis

| Molecular Fragment | Contribution to HOMO | Contribution to LUMO |

|---|---|---|

| 2-Chlorobenzoyl Ring | Moderate | High |

| Amide Linker (-CONH-) | High | Moderate |

| 3-Methylbenzyl Ring | High | Low |

Note: This table outlines the expected qualitative contributions based on the electronic nature of the fragments. Precise percentages would be determined from computational analysis.

Structure Activity Relationship Sar Studies of 2 Chloro N 3 Methylbenzyl Benzamide Analogues

Impact of Substituent Modifications on Molecular Recognition

Systematic modification of the substituents on both the benzoyl (A-ring) and the N-benzyl (C-ring) moieties of the N-benzylbenzamide scaffold has profound effects on biological activity. These modifications alter the molecule's ability to fit into and interact with the binding sites of target proteins like tubulin and the TRPV1 receptor.

In the context of tubulin polymerization inhibitors, the N-benzylbenzamide core acts as a scaffold that can occupy the colchicine (B1669291) binding site. nih.govnih.gov SAR studies reveal that specific substitution patterns are critical for potent antiproliferative activity. For example, maintaining a 3,4,5-trimethoxyphenyl moiety as the benzoyl part is often considered essential for activity at the colchicine site. ccspublishing.org.cn However, further modifications on the N-benzyl ring significantly modulate potency.

One study exploring N-benzyl arylamide derivatives as tubulin inhibitors found that compound 13n , with a specific substitution pattern, exhibited remarkable potency against fifteen human cancer cell lines, with IC₅₀ values ranging from 8 to 48 nM. ccspublishing.org.cn Further mechanism studies confirmed that this class of compounds targets the colchicine-binding site, inhibiting tubulin polymerization with an IC₅₀ of 0.62 µmol/L for compound 13n . ccspublishing.org.cn The data below illustrates how modifications to the C-ring impact anticancer activity.

Table 1: Antiproliferative Activity of selected N-Benzylbenzamide Analogues as Tubulin Inhibitors Data sourced from studies on tubulin polymerization inhibitors. researchgate.net

| Compound | C-Ring Substituent (R) | Antiproliferative IC₅₀ (nM) vs. MGC-803 Cell Line |

|---|---|---|

| 20a | 4-F | 21 |

| 20b | 4-Cl | 12 |

| 20c | 4-Br | 14 |

| 20d | 4-CH₃ | 25 |

| 20e | 3-Cl | 19 |

Similarly, in the development of TRPV1 antagonists for pain management, modifications to the N-benzyl C-region are critical. Studies on 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides showed that replacing a pyridine (B92270) C-region with a substituted phenyl ring could enhance antagonism. nih.gov The introduction of branched or cyclic alkylthio groups at the 2-position of the phenyl C-ring generally led to better antagonism compared to straight-chain analogues. nih.gov This highlights the importance of the C-ring's substituents in optimizing interactions within the TRPV1 binding pocket.

Conformational Flexibility and its Influence on the Biological Profile

The three-dimensional conformation of N-benzylbenzamide analogues is a key determinant of their biological activity. The relative orientation of the two aromatic rings, governed by the torsion angles around the amide bond, dictates how the molecule presents its functional groups to the binding site.

Crystallographic studies of 2-chloro-N-(3-methylphenyl)benzamide reveal a specific solid-state conformation. In its structure, the amide group forms dihedral angles of 60.1° and 22.0° with the benzoyl and aniline (B41778) rings, respectively, leading to a non-planar arrangement. This inherent flexibility means that in solution, the molecule can likely access multiple conformations. The bioactive conformation, which is the specific shape the molecule adopts when binding to its target, may be just one of several low-energy states accessible in solution. ub.edu

The concept of "conformational selection" suggests that a receptor binds to a pre-existing conformation of the ligand. chemrxiv.org Therefore, designing molecules that are pre-organized into the bioactive conformation can lead to enhanced potency. For instance, in the development of highly active, constrained analogues of the tubulin-binding agent Taxol, locking the molecule into its bioactive "T-Taxol" geometry resulted in compounds that were at least equipotent to the parent drug. nih.gov This principle applies to the N-benzylbenzamide scaffold, where restricting the rotation around the amide bond or the benzyl (B1604629) group could favor the conformation required for optimal binding to targets like tubulin or TRPV1, thus improving the biological profile. The energy cost for a molecule to adopt its bioactive conformation is a critical factor; for many drugs, this conformation is within a few kbT of the most stable state in solution. ub.edu

Design Principles for Rational Modulations of the Benzamide (B126) Core

The accumulated SAR data allows for the formulation of design principles to rationally modulate the benzamide core for various therapeutic targets. These principles guide the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.

Scaffold Hopping and Bioisosteric Replacement: A common strategy is to replace parts of the molecule with bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. For instance, in designing TRPV1 antagonists, a pyridine C-region was compared with a phenyl C-region, with results indicating that the phenyl derivatives often exhibited better antagonism. nih.gov

Exploiting Specific Pockets: Detailed knowledge of the target's binding site allows for the design of molecules that can form specific, high-affinity interactions. For tubulin inhibitors targeting the colchicine site, potent benzamide derivatives were designed to occupy all three key zones of the binding pocket, as confirmed by X-ray co-crystal structures. nih.gov Similarly, for a series of chiral TRPV1 antagonists, a binding model involving two distinct hydrophobic pockets was proposed based on docking studies, guiding the design of compounds with high binding affinity. nih.gov

Electronic and Steric Effects of Halogen and Alkyl Substituents

The electronic (electron-donating or electron-withdrawing) and steric (size and bulk) properties of halogen and alkyl substituents play a crucial role in molecular recognition and biological activity.

Electronic Effects: Halogen atoms (F, Cl, Br, I) are electronegative and exert a strong electron-withdrawing inductive effect. This can influence the acidity/basicity of nearby functional groups and the nature of non-covalent interactions like hydrogen and halogen bonds. For example, the presence of an electron-withdrawing group on the benzoyl ring can affect the charge distribution on the amide carbonyl oxygen, potentially altering its hydrogen-bonding capability. In one study, it was found that for a hydrogen bond-enhanced halogen bond, electron-donating groups on one ring could strengthen the hydrogen bond while weakening the halogen bond, demonstrating a competitive interplay of electronic effects. rsc.org

Steric Effects: The size of a substituent can dictate whether a molecule can fit into a binding pocket. In the N-benzylbenzamide series, the position and size of alkyl and halogen groups are critical. For TRPV1 antagonists, branched alkylthio derivatives (e.g., isopropylthio) on the C-ring were generally more potent than their linear counterparts (e.g., n-propylthio), suggesting that the shape and bulk of the substituent are key for optimal hydrophobic interactions. nih.gov Conversely, excessive steric bulk can be detrimental. The introduction of an ortho-methoxy substituent in a series of benzamides caused steric hindrance that prevented the amide from adopting a coplanar conformation with the benzene (B151609) ring, which in turn affected intramolecular hydrogen bonding and lipophilicity. nih.gov

The interplay between these effects is complex. A substituent's impact is not merely the sum of its individual steric and electronic properties but also depends on its position on the scaffold and its interaction with neighboring groups.

Molecular Modeling and Simulation Studies for 2 Chloro N 3 Methylbenzyl Benzamide

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a ligand like 2-chloro-N-(3-methylbenzyl)benzamide, this would involve docking it into the active site of a target protein. However, specific studies detailing such investigations for this compound are not currently available.

Ligand-Protein Binding Site Characterization and Interaction Profiling

To date, no specific protein targets for this compound have been identified and characterized through molecular docking studies in the available literature. Consequently, there is no information on its interaction profile, such as the formation of hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with specific amino acid residues within a protein binding pocket.

Prediction of Binding Affinities and Interaction Energies

Without molecular docking studies, there are no predicted binding affinities (often expressed as Ki or IC50 values) or interaction energies (typically in kcal/mol) for the binding of this compound to any biological target.

Table 7.1: Predicted Binding Affinities of this compound with Biological Targets

| Target Protein | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) |

|---|

Identification of Key Active Site Residues in Protein-Ligand Complexes

As no protein-ligand complexes involving this compound have been computationally modeled, the key amino acid residues that would be crucial for its binding and potential inhibitory activity remain unknown.

Table 7.2: Key Amino Acid Residues in a Hypothesized Protein-Ligand Complex

| Interacting Residue | Interaction Type | Distance (Å) |

|---|

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the dynamic behavior of molecules over time, offering a view of conformational changes and the stability of ligand-protein complexes in a simulated biological environment.

Conformational Stability and Flexibility in Simulated Biological Environments

There are no published MD simulation studies that have assessed the conformational stability and flexibility of this compound. Such studies would typically analyze root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to understand how the molecule behaves in an aqueous environment or within a protein's binding site over a period of nanoseconds.

Table 7.3: Conformational Stability Metrics from MD Simulations

| Simulation Parameter | Value | Interpretation |

|---|---|---|

| RMSD of Ligand | Data Not Available | Data Not Available |

Dynamic Binding Behavior and Ligand-Target Complex Evolution

The evolution of a potential ligand-target complex involving this compound over time has not been investigated. MD simulations would be necessary to observe the stability of initial binding poses obtained from docking, track changes in intermolecular interactions, and calculate the free energy of binding, providing a more accurate and dynamic picture of the binding event.

Virtual Screening and Computational Lead Optimization Strategies

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This process can be either ligand-based or structure-based. Ligand-based virtual screening relies on the knowledge of other molecules that bind to the target, while structure-based virtual screening uses the three-dimensional structure of the target.

Computational lead optimization is the process of refining a promising compound (a "lead") to improve its desired properties, such as efficacy, selectivity, and pharmacokinetic profile, through computational methods. This often involves an iterative cycle of designing modifications to the lead compound and computationally predicting their effect.

While no specific virtual screening or computational lead optimization studies have been reported for this compound, the general principles of these strategies are well-established for other benzamide (B126) derivatives. ubaya.ac.idmdpi.comnih.gov These studies often involve techniques such as:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to another to form a stable complex. mdpi.comnih.gov For a compound like this compound, docking studies would involve placing the molecule into the binding site of a target protein to predict its binding affinity and interaction patterns.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are regression or classification models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to guide lead optimization. chalcogen.ro

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. This model can then be used to screen large compound libraries for molecules that match the pharmacophore.

In the absence of direct research, any discussion of virtual screening or lead optimization for this compound would be purely hypothetical. However, crystallographic data for the related isomer, 2-chloro-N-(3-methylphenyl)benzamide, is available. nih.gov This data provides insights into the solid-state conformation of a similar molecule, which could potentially be used as a starting point for computational studies if a relevant biological target were to be identified.

For instance, a hypothetical lead optimization campaign for this compound would involve computationally exploring modifications to its structure. This could include altering the substitution pattern on the phenyl rings or modifying the amide linker to improve interactions with a target protein. The predicted impact of these changes on binding affinity and other properties would then be evaluated using computational tools.

Future Research Directions and Translational Perspectives for 2 Chloro N 3 Methylbenzyl Benzamide

Development of Novel Benzamide (B126) Scaffolds with Enhanced Selectivity

The development of novel benzamide scaffolds is a promising area of research with the potential to yield compounds with enhanced selectivity for various biological targets. Benzamide derivatives have been identified as inhibitors of poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair, making them potential antitumor agents. researchgate.netnih.gov Future research could focus on modifying the 2-chloro-N-(3-methylbenzyl)benzamide structure to optimize its interaction with the catalytic pocket of PARP-1, potentially leading to more potent and selective cancer therapies. researchgate.netnih.gov

Furthermore, benzamides have been investigated as histone deacetylase (HDAC) inhibitors, which play a crucial role in regulating gene expression and are implicated in cancer development. nih.gov By exploring the structure-activity relationships of benzamide derivatives, researchers can design and synthesize novel compounds with improved potency and selectivity for specific HDAC isotypes, potentially leading to more effective and less toxic anticancer drugs. nih.govcapes.gov.br The exploration of different substituents on the benzamide scaffold can lead to the identification of compounds with unique pharmacological profiles. acs.org

Integration of Advanced Computational and Experimental Methodologies for Comprehensive Characterization

A thorough understanding of the physicochemical and biological properties of this compound requires the integration of advanced computational and experimental methodologies.

Physicochemical Characterization:

| Property | Value |

| Molecular Formula | C14H12ClNO |

| Molecular Weight | 245.70 g/mol |

| Crystal System | Tetragonal |

| Space Group | I41/a |

| Unit Cell Dimensions | a = 8.8751 (3) Å, c = 15.9642 (5) Å |

| Dihedral Angle between Benzoyl and Aniline (B41778) Rings | 38.7 (1)° |

| This data is for the closely related compound 2-chloro-N-(3-methylphenyl)benzamide. nih.govresearchgate.net |

Computational modeling, such as molecular docking and molecular dynamics simulations, can provide insights into the binding of this compound to potential biological targets. nih.govnih.gov These computational approaches can help predict the compound's affinity and selectivity, guiding the design of more effective derivatives. Experimental techniques like X-ray crystallography can determine the precise three-dimensional structure of the compound, providing valuable information about its conformation and intermolecular interactions. nih.govresearchgate.netresearchgate.net Spectroscopic methods, including infrared and NMR spectroscopy, are essential for confirming the chemical structure and purity of synthesized benzamide derivatives. researchgate.netnih.gov

Broadening the Scope of Biological Target Identification and Validation

While the benzamide scaffold has shown promise in targeting enzymes like PARP-1 and HDACs, there is a vast landscape of other potential biological targets to explore for this compound and its derivatives. researchgate.netnih.gov G protein-coupled receptors (GPCRs), a large family of cell surface receptors involved in a wide range of physiological processes, represent a promising area for investigation. chemrxiv.org For instance, certain benzamide derivatives have been identified as potent GPR52 G protein-biased agonists, suggesting their potential as therapeutic agents for central nervous system disorders. chemrxiv.org

Future research should employ a variety of screening techniques to identify new biological targets for this compound. These methods could include high-throughput screening of large compound libraries against a diverse panel of biological targets, as well as more targeted approaches based on the structural similarity of this compound to known ligands of specific receptors or enzymes.

Exploration of this compound in Material Science Applications

The potential applications of this compound are not limited to the biological realm. The unique chemical structure of this compound, with its aromatic rings and functional groups, suggests that it could have interesting properties for applications in material science. For example, the presence of the benzamide moiety could allow for the formation of hydrogen-bonded networks, which are crucial for the self-assembly of molecules into well-ordered structures. nih.govresearchgate.netnih.gov This property could be exploited to create novel materials with specific optical, electronic, or mechanical properties.

Furthermore, the synthesis of polymers incorporating the this compound unit could lead to the development of new materials with enhanced thermal stability, chemical resistance, or other desirable characteristics. The exploration of this compound in the context of polymer chemistry and materials science could open up new avenues for its application beyond its potential biological activities.

常见问题

Q. What are the standard laboratory synthesis protocols for 2-chloro-N-(3-methylbenzyl)benzamide?

The compound is typically synthesized via a two-step approach: (1) Activation of 2-chlorobenzoic acid to its acyl chloride using thionyl chloride, followed by (2) coupling with 3-methylbenzylamine in the presence of a base (e.g., pyridine) in anhydrous dichloromethane. Purification is achieved via recrystallization or silica-gel column chromatography. Key intermediates and products are validated using TLC and melting-point analysis .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and carbons, with distinct shifts for the amide carbonyl (δ ~167 ppm) and methyl groups (δ ~21 ppm).

- FT-IR : Confirm the amide C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹).

- X-ray crystallography : Resolves bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles between aromatic rings, validated using SHELXL refinement .

Q. How is single-crystal X-ray diffraction applied to determine its molecular conformation?

Crystals grown from ethanol are analyzed using a diffractometer (e.g., Oxford Xcalibur). Data processed with SHELX programs reveal intramolecular interactions (e.g., Cl···O halogen bonding at ~3.18 Å) and intermolecular hydrogen bonds (N-H···O, ~2.8 Å) that stabilize the lattice. Space group assignments (e.g., monoclinic P2₁/c) are cross-validated with CrysAlis RED .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic refinement parameters?

Discrepancies in R factors or thermal displacement parameters may arise from crystal twinning or disorder. Strategies include:

- Re-refinement with SHELXL using anisotropic displacement models.

- Validation via the IUCr checkCIF tool for geometric outliers.

- Comparative analysis with structurally analogous compounds (e.g., 2-chloro-N-(2,3-dimethylphenyl)benzamide) .

Q. What in vitro assays are used to evaluate its pharmacokinetic (ADME) properties?

- Microsomal stability : Incubation with liver microsomes (human/rat) to measure metabolic half-life (t½).

- Caco-2 permeability : Assess intestinal absorption potential (Papp values >1×10⁻⁶ cm/s indicate high permeability).

- Plasma protein binding : Equilibrium dialysis or ultrafiltration to quantify unbound fraction .

Q. How to design structure-activity relationship (SAR) studies for its enzyme inhibitory activity?

- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide ring to enhance target affinity.

- Biological assays : Test against Hedgehog pathway components (e.g., SMO receptor) using luciferase reporter cells. IC₅₀ values are correlated with substituent Hammett σ constants.

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in target active sites (e.g., P2X7 receptor) .

Q. What computational methods elucidate its interaction with biological targets?

- Molecular dynamics (MD) simulations : GROMACS or AMBER simulate ligand-receptor dynamics (e.g., RMSD <2 Å indicates stable binding).

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions influencing reactivity.

- QSAR modeling : CoMFA/CoMSIA correlates physicochemical descriptors (logP, polar surface area) with bioactivity .

Methodological Considerations

Q. How to optimize synthetic yield while minimizing byproduct formation?

- Use slow addition of acyl chloride to prevent local overheating.

- Employ scavengers (e.g., molecular sieves) to sequester HCl.

- Monitor reaction progress via LC-MS to terminate at maximal conversion .

Q. What strategies validate purity in batch-to-batch reproducibility?

Q. How to address discrepancies between computational predictions and experimental bioactivity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。